molecular formula C18H18N4O2 B2358682 4-{4-[5-(3-Pyridinyl)-1,2,4-oxadiazol-3-yl]benzyl}morpholine CAS No. 866040-97-3

4-{4-[5-(3-Pyridinyl)-1,2,4-oxadiazol-3-yl]benzyl}morpholine

Cat. No.: B2358682
CAS No.: 866040-97-3
M. Wt: 322.368
InChI Key: KZCQDDCTCRUHAO-UHFFFAOYSA-N
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Description

4-{4-[5-(3-Pyridinyl)-1,2,4-oxadiazol-3-yl]benzyl}morpholine is a complex organic compound that features a morpholine ring attached to a benzyl group, which is further connected to a pyridinyl-substituted oxadiazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Scientific Research Applications

4-{4-[5-(3-Pyridinyl)-1,2,4-oxadiazol-3-yl]benzyl}morpholine has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[5-(3-Pyridinyl)-1,2,4-oxadiazol-3-yl]benzyl}morpholine typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method is the cyclization of a hydrazide with a nitrile oxide. The benzyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated precursor in the presence of a palladium catalyst . The final step involves the attachment of the morpholine ring through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-{4-[5-(3-Pyridinyl)-1,2,4-oxadiazol-3-yl]benzyl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-{4-[5-(3-Pyridinyl)-1,2,4-oxadiazol-3-yl]benzyl}morpholine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways that regulate cell growth, differentiation, and metabolism . This makes it a promising candidate for the development of targeted therapies in cancer treatment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[5-(3-Pyridinyl)-1,2,4-oxadiazol-3-yl]benzyl}morpholine is unique due to its specific structural features, which confer distinct biological activities

Properties

IUPAC Name

4-[[4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenyl]methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-2-16(12-19-7-1)18-20-17(21-24-18)15-5-3-14(4-6-15)13-22-8-10-23-11-9-22/h1-7,12H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCQDDCTCRUHAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C3=NOC(=N3)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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